Cas no 954085-93-9 (N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide)

N-Cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide is a specialized organic compound featuring a cyclopropyl group and a phenyl-substituted morpholine moiety linked via a butyl spacer to an ethanediamide core. This structure imparts unique physicochemical properties, making it valuable for applications in medicinal chemistry and drug discovery. The compound's rigid cyclopropyl group and morpholine ring enhance stability and bioavailability, while the amide functionality offers potential for hydrogen bonding interactions. Its modular design allows for further derivatization, enabling tailored modifications for specific research or therapeutic targets. The balanced lipophilicity and polarity of this molecule suggest suitability for pharmacokinetic optimization in lead compound development.
N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide structure
954085-93-9 structure
Product Name:N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide
CAS No:954085-93-9
MF:C19H27N3O3
MW:345.43598484993
CID:6156517
PubChem ID:16893164
Update Time:2025-06-23

N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide
    • N'-cyclopropyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
    • VU0630268-1
    • F5024-0231
    • AKOS024491105
    • N-cyclopropyl-N'-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide
    • N1-cyclopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide
    • 954085-93-9
    • Inchi: 1S/C19H27N3O3/c23-18(19(24)21-16-8-9-16)20-10-4-5-11-22-12-13-25-17(14-22)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,23)(H,21,24)
    • InChI Key: AHLLJQCHWVHZCU-UHFFFAOYSA-N
    • SMILES: O1CCN(CCCCNC(C(NC2CC2)=O)=O)CC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 345.20524173g/mol
  • Monoisotopic Mass: 345.20524173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 70.7Ų

N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide Pricemore >>

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Additional information on N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide

N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide: A Promising Compound in Medicinal Chemistry

N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide (CAS No. 954085-93-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and neuroprotective properties.

The structure of N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide is characterized by a cyclopropyl group and a phenylmorpholine moiety, both of which contribute to its distinct pharmacological profile. The cyclopropyl group, a three-membered ring with high ring strain, imparts unique conformational flexibility and electronic properties to the molecule. The phenylmorpholine moiety, on the other hand, is a versatile scaffold that can interact with various biological targets, making it an attractive candidate for drug discovery.

Recent studies have highlighted the potential of N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide in the treatment of neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by modulating the activity of key enzymes involved in neuronal signaling pathways. Specifically, it was found to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger molecule crucial for neuronal survival and function.

In addition to its neuroprotective properties, N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide has shown promise in the treatment of inflammatory conditions. A preclinical study conducted by researchers at the University of California, San Francisco, found that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide have also been extensively studied. Research has shown that this compound exhibits favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Moreover, it has been found to have low toxicity and minimal side effects in animal models, further supporting its potential as a safe and effective therapeutic agent.

In conclusion, N-cyclopropyl-N'-4-(2-phenylmorpholin-4-yl)butylethanediamide (CAS No. 954085-93-9) represents a promising compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential therapeutic applications, paving the way for new treatments for neurodegenerative diseases and inflammatory conditions.

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